2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBVMVLKSBTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585389 | |
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19750-29-9 | |
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The core thiazole scaffold is constructed using the Hantzsch thiazole synthesis, a well-established method for generating 1,3-thiazoles from thioamides and α-halocarbonyl compounds. For this compound, the reaction involves:
-
Indole-3-Carbothioamide Preparation :
Indole-3-carboxylic acid is converted to its thioamide derivative using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene. This step typically achieves yields >90% under reflux conditions. -
Cyclization with α-Bromoacetamide :
The thioamide reacts with α-bromoacetamide in ethanol under reflux (1–2 hours), forming the 4-(indol-3-yl)-1,3-thiazol-2-amine intermediate. The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoacetamide, followed by cyclization and elimination of HBr (Figure 1).
Reaction Conditions :
Acylation of Thiazol-2-Amine
The intermediate 4-(indol-3-yl)-1,3-thiazol-2-amine undergoes acylation with chloroacetyl chloride to introduce the 2-chloroacetamide group. This step is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
Reaction Conditions :
Optimization Strategies
Solvent and Temperature Effects
-
Thiazole Cyclization : Ethanol is preferred for its ability to solubilize both polar thioamides and α-bromoacetamides while facilitating reflux. Alternative solvents like acetonitrile reduce yields by 15–20% due to incomplete cyclization.
-
Acylation : DCM outperforms THF in minimizing side reactions (e.g., over-acylation), achieving yields >85%.
Stoichiometric Ratios
A 1:1.2 molar ratio of thiazol-2-amine to chloroacetyl chloride ensures complete acylation without excess reagent waste. Excess chloroacetyl chloride (>1.5 equiv) leads to diacylation byproducts, reducing purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
Challenges and Side Reactions
Thiazole Regiochemistry
The indole group’s position on the thiazole ring (C4) is critical. Using α-bromoacetamide derivatives with steric hindrance (e.g., branched alkyl groups) shifts the indole to C2, reducing yields by 30–40%.
Purification Techniques
-
Recrystallization : Ethanol or ethanol/water mixtures (7:3) purify the final product, achieving >98% purity.
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves diacylation byproducts.
Industrial-Scale Considerations
Cost-Effective Substitutes
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid) or bases (sodium hydroxide, potassium hydroxide), water or aqueous solvents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
The compound features an indole moiety linked to a thiazole ring with a chlorine atom substituent, which contributes to its biological activity profile. The presence of these functional groups allows for interactions with various biological targets.
Chemistry
Synthesis and Reagent Use
- 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide serves as a building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various synthetic pathways.
Comparison with Similar Compounds
- Compared to other indole derivatives like indole-3-acetic acid and indole-3-carbinol, this compound exhibits distinct reactivity due to its chlorinated thiazole component.
Biology
Biological Activities
- The compound has been studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that indole derivatives often possess significant biological activities due to their ability to influence various biochemical pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole-thiazole compounds exhibited cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .
Medicine
Therapeutic Applications
- Investigated for its role in drug development, particularly targeting specific pathways involved in diseases such as cancer and infections. The compound's mechanism of action may involve the inhibition of enzymes critical for cell proliferation or pathogen survival.
Case Study: Antiviral Properties
Research has shown that similar compounds can inhibit viral replication by interfering with viral enzymes. A derivative study indicated that thiazole-containing compounds could effectively reduce viral loads in infected cell cultures .
Industrial Applications
Material Development
- Beyond biological applications, this compound is utilized in developing new materials and as a precursor for synthesizing various industrial chemicals. Its unique chemical properties allow for modifications that enhance material performance.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or bind to specific receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its biological effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Chloroacetamide Derivatives
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1): Replaces the indole group with a 4-chlorophenyl substituent. Molecular Weight: 287.17 g/mol; Melting Point: Not reported .
- Used as a synthetic intermediate for antitumor agents .
Indole-Based Thiazole Analogs
3-[4-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3a) :
3-[4-(1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3g) :
Modifications to the Acetamide Group
- N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide (6a): Replaces the chloro group with methylamino, improving water solubility. Yield: 60%; Melting Point: Not specified .
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (7) :
Structural-Activity Relationship (SAR) Insights
- Indole vs. Phenyl Substituents : Indole-containing analogs exhibit superior π-π stacking with biological targets (e.g., DNA topoisomerases) compared to phenyl derivatives .
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity of the acetamide group, improving covalent binding to cysteine residues in enzymes .
- N-Substituents : Hydrophilic groups (e.g., hydroxypiperidine) improve solubility but may reduce membrane permeability .
Biological Activity
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This compound features a unique combination of an indole moiety and a thiazole ring, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₀ClN₃OS
- Molecular Weight : 291.756 g/mol
- CAS Number : 19750-29-9
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The indole structure allows for interactions with various biological targets.
- Thiazole Ring : The thiazole component enhances the compound's ability to inhibit certain enzymes and modulate biochemical pathways associated with disease processes.
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that various indole-linked thiazoles showed promising cytotoxic effects against cancer cell lines such as Jurkat and A-431, with IC₅₀ values comparable to established drugs like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | Jurkat | <10 |
| Similar Indole-Thiazole Derivative | A-431 | <10 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro studies revealed that it exhibits moderate antibacterial activity against various strains, including B. cereus and S. Typhimurium .
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| B. cereus | 0.23 | 0.47 |
| S. Typhimurium | 0.70 | 0.94 |
Antiviral and Anti-inflammatory Properties
The compound's potential as an antiviral agent has been suggested due to its ability to inhibit viral replication pathways. Additionally, its anti-inflammatory properties may be linked to the modulation of cytokine release in inflammatory conditions .
Comparative Studies
When compared with other indole-thiazole derivatives, this compound stands out due to its unique chlorine substitution and specific structural features that enhance its biological activity.
Structure Activity Relationship (SAR)
A detailed SAR analysis indicated that:
- The presence of electron-withdrawing groups like chlorine at specific positions enhances the anticancer activity.
- The combination of thiazole and indole rings is critical for achieving desired biological effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : The compound was tested against multiple cancer cell lines and showed significant growth inhibition.
- Antimicrobial Efficacy : In a study assessing various thiazole derivatives, this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide?
The compound is typically synthesized via condensation reactions between chloroacetyl chloride and aminothiazole derivatives. A common method involves reacting 4-(1H-indol-3-yl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base like triethylamine, using dichloromethane or dioxane as a solvent . Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For example, triethylamine neutralizes HCl byproducts, while slow evaporation of methanol/acetone mixtures (1:1) yields single crystals for structural validation .
Q. How can the crystal structure of this compound be determined?
X-ray crystallography is the gold standard. The compound’s structure is stabilized by intermolecular interactions such as N–H⋯N hydrogen bonds, forming inversion dimers (R₂²(8) motifs). Twisted dihedral angles between aromatic rings (e.g., 61.8° between dichlorophenyl and thiazol rings in analogs) are critical for packing efficiency . Refinement using riding models for hydrogen atoms (0.88–0.99 Å bond lengths) and isotropic displacement parameters ensures accuracy .
Q. What analytical techniques confirm purity and structural integrity?
- ¹H/¹³C-NMR : Assigns proton environments (e.g., indole NH at δ ~10 ppm, thiazol protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀ClN₃OS: calc. 292.03, found 292.05) .
- HPLC : Purity >95% with C18 columns and methanol/water gradients .
Advanced Research Questions
Q. How do structural modifications influence bioactivity (e.g., anticancer properties)?
Substituents on the indole or thiazol rings modulate interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity by increasing electrophilicity and DNA intercalation .
- Bulkier substituents (e.g., naphthyl, pyridyl) improve selectivity for Bcl-2/Mcl-1 proteins in apoptosis regulation .
- Methoxy groups on the indole ring improve solubility but may reduce membrane permeability . SAR studies should balance these effects using in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., MTT on cancer cell lines) .
Q. How can stability under physiological conditions be evaluated?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Chloroacetamide derivatives are prone to hydrolysis at the C–Cl bond, forming carboxylic acids .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Thiazol rings are susceptible to epoxidation, while indole NH groups may undergo glucuronidation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Confirm IC₅₀ reproducibility across multiple assays (e.g., cytotoxicity vs. apoptosis-specific assays) .
- Crystallographic vs. Solution-State Data : Compare X-ray structures with NMR to identify conformational flexibility affecting target binding .
- Batch Variability : Use orthogonal purity checks (e.g., elemental analysis, DSC for polymorph detection) .
Q. How can computational methods guide analog design?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) and tautomer stability (e.g., indole NH vs. thiazol lone pairs) .
- Molecular Dynamics : Simulate binding to hydrophobic pockets (e.g., Bcl-2’s BH3 domain) and optimize substituent geometry for van der Waals contacts .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Replace column chromatography with recrystallization (ethanol-DMF mixtures) to maintain >95% purity at gram-scale .
- Byproduct Control : Monitor dimerization (via amide coupling) using LC-MS and adjust stoichiometry of chloroacetyl chloride .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane/Dioxane | Maximizes solubility of intermediates | |
| Base | Triethylamine | Neutralizes HCl, prevents side reactions | |
| Temperature | 0–5°C (initial), then RT | Reduces hydrolysis of chloroacetyl chloride | |
| Crystallization | Methanol/Acetone (1:1) | Yields X-ray-quality crystals |
Q. Table 2. Structural Modifications and Bioactivity
| Substituent | Target Protein | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | Bcl-2 | 0.45 | |
| Pyridin-2-yl | Mcl-1 | 1.2 | |
| Naphthalen-1-yl | Tubulin | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
